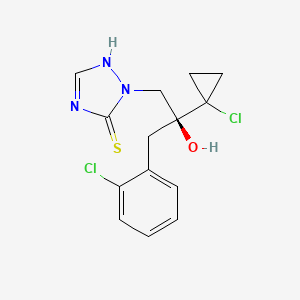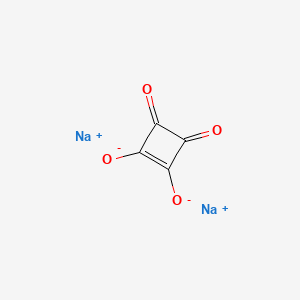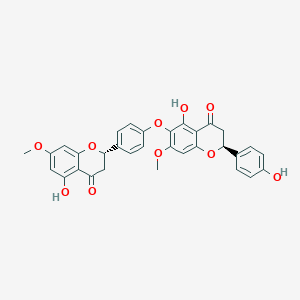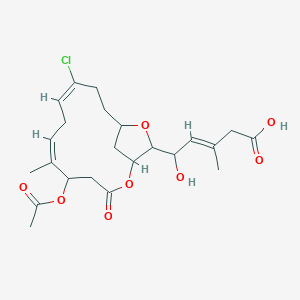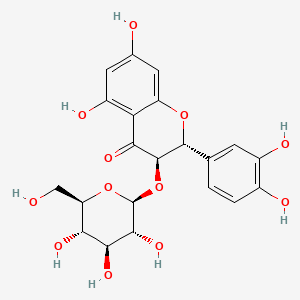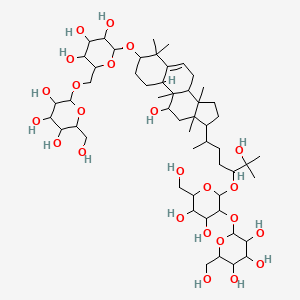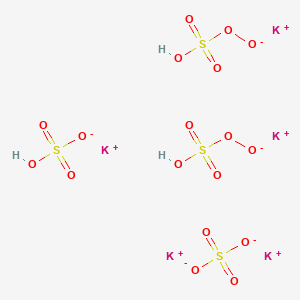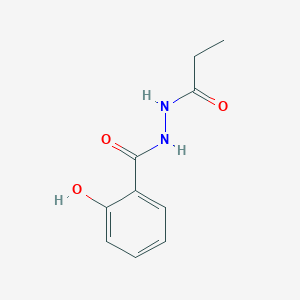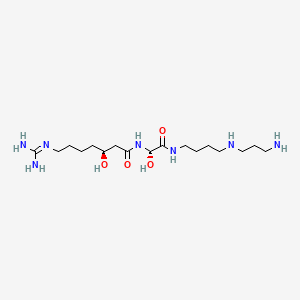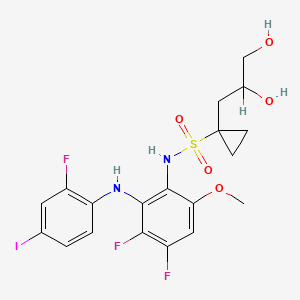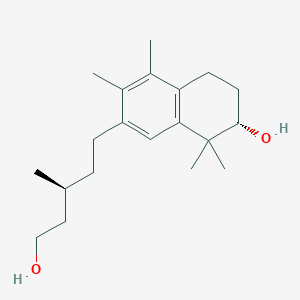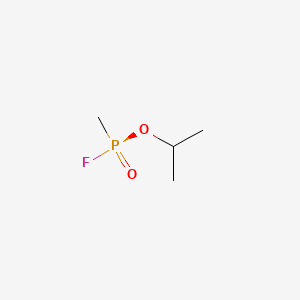
Sarin, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-sarin is the (S)-enantiomer of sarin; the less active enantiomer of racemic sarin, a nerve agent that is employed as a chemical warfare agent. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an enantiomer of a (S)-sarin.
Wissenschaftliche Forschungsanwendungen
Theoretical Chemistry and Chemical Defense
Theoretical computational methods have been applied to study the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like sarin, used as warfare agents. These substances inhibit acetylcholinesterase, crucial for the central nervous system. The degradation of sarin by magnesium hydroxide (brucite) involves adsorption through fluorine and phosphonyl oxygen atoms, leading to potential applications in decomposing neurotoxic agents and pesticides. The theoretical approach employed can be utilized for various chemical processes, indicating a dual character of this research with implications for both defense and environmental protection (Alvim, Vaiss, Leitão, & Borges, 2014).
Sarin Exposure and Long-Term Effects
A systematic review by the National Toxicology Program evaluated evidence for long-term neurological effects following acute exposure to sarin. The review identified significant data supporting acute sarin exposure as a neurological hazard to humans, with effects including reduced cholinesterase, visual and ocular effects, impaired learning and memory, and altered nervous system morphology. These findings highlight the necessity for further research on the long-term consequences of sarin exposure (Jett et al., 2020).
Sarin Neurotoxicity
Sarin's neurotoxicity involves inhibiting acetylcholinesterase, leading to a buildup of acetylcholine in the central nervous system, causing seizures, respiratory arrest, and potentially death. Sarin's indirect effects include neurotransmitter activation and alterations in signaling systems. The treatment for sarin exposure includes atropine, oxime, and diazepam, highlighting the compound's complex impact on the human body and the necessity for comprehensive medical responses (Abou‐Donia, Siracuse, Gupta, & Sobel Sokol, 2016).
Sarin Detection and Elimination
Research on materials for sensing and capturing sarin has explored the effect of metal atoms on graphyne (GY) towards sarin adsorption. Metal decoration on GY significantly improves the adsorption energy of sarin, indicating that metal-decorated GY could be a promising candidate for sensing and capturing applications of chemical warfare agents like sarin (Mofidi & Reisi-Vanani, 2019).
Eigenschaften
CAS-Nummer |
6171-93-3 |
|---|---|
Produktname |
Sarin, (+)- |
Molekularformel |
C4H10FO2P |
Molekulargewicht |
140.09 g/mol |
IUPAC-Name |
2-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
DYAHQFWOVKZOOW-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)O[P@](=O)(C)F |
SMILES |
CC(C)OP(=O)(C)F |
Kanonische SMILES |
CC(C)OP(=O)(C)F |
Andere CAS-Nummern |
6171-93-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)
![4'-{[Benzoyl(4-chlorophenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1253192.png)
![(1'S,8R,8'S,10'R)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1253193.png)
